Product packaging for (R)-(-)-2-Amino-1-benzyloxybutane(Cat. No.:CAS No. 142559-11-3)

(R)-(-)-2-Amino-1-benzyloxybutane

Cat. No.: B115941
CAS No.: 142559-11-3
M. Wt: 179.26 g/mol
InChI Key: DFQWOAPAERBEID-LLVKDONJSA-N
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Description

Contextual Significance of Chiral Amines and Amino Alcohols in Asymmetric Transformations

Chiral amines and amino alcohols are fundamental building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals. acs.orgnih.gov It is estimated that a significant percentage, around 40-45%, of small-molecule drugs contain chiral amine fragments. acs.org The specific three-dimensional arrangement (stereochemistry) of these molecules is often crucial for their biological function. One enantiomer (a non-superimposable mirror image) of a molecule may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. This underscores the critical importance of asymmetric synthesis, a field dedicated to selectively producing a single enantiomer of a chiral molecule. rsc.orgsigmaaldrich.com

Chiral amines and amino alcohols serve as invaluable tools in asymmetric synthesis, primarily in two capacities: as chiral auxiliaries and as components of chiral catalysts and ligands. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. sigmaaldrich.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy allows for the predictable and controlled synthesis of enantiomerically pure compounds.

Furthermore, chiral amino alcohols are key components in the design of chiral ligands for metal-catalyzed asymmetric reactions and as organocatalysts themselves. nih.gov These catalytic systems are highly efficient and can generate large quantities of chiral products from small amounts of the catalyst. The development of novel chiral amines and amino alcohols continues to be an active area of research, driven by the constant demand for more efficient and selective methods for synthesizing complex chiral molecules. acs.org

Historical Overview of (R)-(-)-2-Amino-1-benzyloxybutane as a Chiral Auxiliary and Resolving Agent

This compound emerged as a valuable tool for chemists from the readily available and inexpensive (R)-(-)-2-aminobutan-1-ol. tandfonline.comtandfonline.com The synthesis involves the treatment of the parent amino alcohol with sodium hydride followed by benzyl (B1604629) chloride, resulting in the O-benzyl derivative in good yield. tandfonline.comtandfonline.com

The primary application of this compound has been as a resolving agent . tandfonline.comtandfonline.com Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. This is achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as this compound. This reaction forms a pair of diastereomers, which have different physical properties and can therefore be separated by techniques like crystallization.

A notable early success of this compound as a resolving agent was demonstrated in the resolution of racemic α-methylsuccinic acid and α-bromosuccinic acid. tandfonline.comtandfonline.com For instance, the resolution of racemic α-bromosuccinic acid with this compound yielded the optically pure levorotatory enantiomer in a high yield of 90% after just a single crystallization. tandfonline.com This highlighted the efficiency of this resolving agent.

The development of new and effective resolving agents like this compound is significant because many traditional resolving bases are either very expensive or highly toxic. tandfonline.com This compound offered a more accessible and less hazardous alternative for the separation of racemic acids.

While its primary documented use is as a resolving agent, its structure as a chiral amino alcohol also suggests its potential as a chiral auxiliary or as a precursor for chiral ligands in asymmetric synthesis, although detailed research findings in these specific applications are less prominently reported in the provided context. The core value of this compound lies in its ability to facilitate the production of enantiomerically pure compounds, a cornerstone of modern organic chemistry and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B115941 (R)-(-)-2-Amino-1-benzyloxybutane CAS No. 142559-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-phenylmethoxybutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQWOAPAERBEID-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 2 Amino 1 Benzyloxybutane

Synthesis from (R)-(-)-2-Aminobutanol

The most direct and widely utilized method for the preparation of (R)-(-)-2-Amino-1-benzyloxybutane is through the O-benzylation of (R)-(-)-2-aminobutanol. This process selectively targets the primary hydroxyl group for etherification.

Optimized O-Benzylation Procedures using Sodium Hydride and Benzyl (B1604629) Chloride

The O-benzylation of (R)-(-)-2-aminobutanol is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol functionality by a strong base to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide, in this case, benzyl chloride.

A common and effective procedure involves the use of sodium hydride (NaH) as the base and benzyl chloride (BnCl) as the benzylating agent. The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), to facilitate the formation of the sodium alkoxide intermediate and prevent quenching of the highly reactive sodium hydride. The primary amino group in (R)-(-)-2-aminobutanol generally does not interfere with the O-benzylation under these conditions, as the hydroxyl group is more acidic and therefore preferentially deprotonated by sodium hydride.

The general reaction scheme is as follows:

(R)-(-)-2-Aminobutanol + NaH → (R)-2-Amino-1-butoxide sodium salt + H₂

(R)-2-Amino-1-butoxide sodium salt + Benzyl Chloride → this compound + NaCl

To ensure the reaction proceeds to completion, an excess of both sodium hydride and benzyl chloride is often employed. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to track the consumption of the starting material.

Reaction Conditions and Efficiency Studies

The efficiency of the O-benzylation of (R)-(-)-2-aminobutanol is influenced by several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Solvent Effects: Anhydrous polar aprotic solvents like THF and DMF are preferred as they can solvate the sodium cation of the alkoxide intermediate, thereby increasing its nucleophilicity. THF is a common choice due to its relatively low boiling point, which simplifies its removal during the work-up procedure.

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of sodium hydride to control the exothermic reaction and the evolution of hydrogen gas. Following the formation of the alkoxide, the reaction mixture is often allowed to warm to room temperature or gently heated to drive the nucleophilic substitution to completion.

Stoichiometry: The use of a slight excess of sodium hydride (e.g., 1.1 to 1.5 equivalents) ensures complete deprotonation of the alcohol. Similarly, an excess of benzyl chloride (e.g., 1.1 to 1.5 equivalents) helps to drive the reaction forward and maximize the yield of the desired benzyl ether.

Efficiency studies often focus on optimizing these parameters to achieve the highest possible conversion of the starting material to the product while minimizing the formation of by-products.

Below is an interactive data table summarizing typical reaction parameters for this synthesis.

ParameterConditionRationale
Starting Material (R)-(-)-2-AminobutanolChiral precursor
Base Sodium Hydride (NaH)Strong base for alkoxide formation
Benzylating Agent Benzyl Chloride (BnCl)Source of the benzyl group
Solvent Tetrahydrofuran (THF), anhydrousAprotic solvent to facilitate reaction
Temperature 0 °C to room temperatureControlled addition of NaH, then reaction completion
Stoichiometry Excess NaH and BnClTo drive the reaction to completion

Exploration of Alternative Synthetic Routes

While the Williamson ether synthesis is the most common method, other potential synthetic routes for this compound could be explored. One such alternative could involve the use of different benzylating agents that may offer advantages in terms of reactivity or milder reaction conditions. For example, benzyl bromide could be used in place of benzyl chloride, as the bromide is a better leaving group and may lead to faster reaction times.

Another approach could involve the use of phase-transfer catalysis. This technique can be particularly useful for reactions involving a solid base like sodium hydroxide (B78521) and an organic-soluble substrate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the alcohol, thus avoiding the need for highly reactive and moisture-sensitive reagents like sodium hydride.

Furthermore, enzymatic or chemo-enzymatic methods could offer a green and highly selective alternative for the synthesis of chiral amino alcohols and their derivatives. While not specifically reported for this compound, the development of such methods is a growing area of research.

Scalability Considerations for Large-Scale Production and Research Applications

The scalability of the synthesis of this compound is a critical factor for its use in both research and potential industrial applications. The Williamson ether synthesis using sodium hydride and benzyl chloride is a well-established and generally scalable reaction.

However, several challenges arise when moving from a laboratory scale to a larger production scale. The use of sodium hydride, which is highly flammable and reacts violently with water, requires strict safety precautions and specialized equipment for handling on a large scale. The exothermic nature of the reaction also necessitates efficient heat management to maintain control over the reaction temperature.

The work-up and purification steps can also present challenges on a larger scale. The handling of large volumes of flammable organic solvents and the need for large-scale chromatographic purification can be costly and time-consuming. Therefore, for industrial production, process optimization would focus on minimizing the use of hazardous reagents, developing non-chromatographic purification methods such as crystallization or distillation, and ensuring the process is economically viable. For research applications where smaller quantities are needed, the established laboratory-scale procedures are generally sufficient.

Application As a Chiral Resolving Agent for Racemic Mixtures

Fundamental Principles of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and widely practiced method for separating enantiomers. The process hinges on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with a single, pure enantiomer of another chiral compound, known as the resolving agent.

In the context of resolving racemic carboxylic acids with (R)-(-)-2-Amino-1-benzyloxybutane, the acidic enantiomers ((R)-acid and (S)-acid) react with the basic resolving agent ((R)-base) to form a mixture of two diastereomeric salts: ((R)-acid · (R)-base) and ((S)-acid · (R)-base). Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts possess distinct characteristics, most importantly, different solubilities in a given solvent.

This difference in solubility allows for their separation through fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. Once the crystallized salt is isolated, the chiral resolving agent can be removed by treatment with an acid or base, yielding the desired pure enantiomer of the carboxylic acid. The success of this method is contingent upon several factors, including the choice of resolving agent, the solvent system used for crystallization, and the temperature.

Resolution of Carboxylic Acids

This compound has been successfully employed to resolve a variety of racemic carboxylic acids. Its effectiveness has been demonstrated in the separation of dicarboxylic acids and their derivatives.

Enantioselective Resolution of α-Methylsuccinic Acid

The resolution of racemic α-methylsuccinic acid has been successfully achieved using this compound. diva-portal.org This process relies on the formation of diastereomeric salts that can be separated by fractional crystallization. The differing solubilities of the salts formed between the (R) and (S) enantiomers of the acid and the (R)-amine allow for the isolation of one of the enantiomers.

Resolution of α-Methylsuccinic Acid

Starting Material Resolving Agent Outcome
Racemic α-Methylsuccinic Acid This compound Successful separation of enantiomers

Enantioselective Resolution of α-Bromosuccinic Acid

Similar to its application with α-methylsuccinic acid, this compound has been effectively used for the resolution of racemic α-bromosuccinic acid. diva-portal.org The introduction of the bromine atom influences the properties of the diastereomeric salts, yet the fundamental principle of differential solubility enabling separation remains the same.

Resolution of α-Bromosuccinic Acid

Starting Material Resolving Agent Outcome
Racemic α-Bromosuccinic Acid This compound Successful separation of enantiomers

Resolution of α-Benzylhemisuccinic Esters

The utility of this compound extends to the resolution of more complex molecules, such as racemic α-benzylhemisuccinic esters. diva-portal.org The successful resolution of these esters demonstrates the versatility of this resolving agent in handling carboxylic acids with larger, more sterically demanding substituents.

Resolution of α-Benzylhemisuccinic Esters

Starting Material Resolving Agent Outcome
Racemic α-Benzylhemisuccinic Esters This compound Successful separation of enantiomers

Resolution of N-Acylphenylglycine Derivatives (e.g., N-acetylphenylglycine, N-acetyl-(4-hydroxyphenyl)glycine, N-chloroacetyl-(4-hydroxyphenyl)glycine)

Influence of Solvent Systems on Resolution Efficiency and Diastereomeric Excess

The choice of solvent is a critical parameter in the success of a chiral resolution by diastereomeric salt formation, significantly impacting both the efficiency of the separation and the resulting diastereomeric excess (de) and, consequently, the enantiomeric excess (ee) of the final product. The solvent influences the solubilities of the diastereomeric salts, and an ideal solvent will maximize the solubility difference between them.

In the documented resolutions utilizing this compound, the selection of an appropriate solvent system is implicitly crucial for the successful isolation of one diastereomer. The polarity, protic or aprotic nature, and the ability of the solvent to form hydrogen bonds can all affect the crystal lattice energies of the diastereomeric salts, thereby altering their solubilities.

For instance, a solvent that is too polar may dissolve both diastereomeric salts, preventing any crystallization, while a solvent that is too nonpolar may cause both to precipitate, hindering effective separation. Often, a mixture of solvents is employed to fine-tune the solubility properties and achieve optimal separation. The efficiency of the resolution is a direct consequence of the solubility difference, with a larger difference leading to a higher yield of the less soluble diastereomer in a single crystallization step. The diastereomeric excess of the crystallized salt is also heavily dependent on the solvent, as it can influence the thermodynamics and kinetics of the crystallization process.

The primary application of this compound in organic chemistry is in the resolution of racemic acids. The process involves the reaction of the racemic acid with the enantiomerically pure amine to form a mixture of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid.

A key study by Touet, Ruault, and Brown demonstrated the effectiveness of this compound as a resolving agent. tandfonline.com They reported its successful use in the resolution of several racemic α-substituted carboxylic acids, including α-methylsuccinic acid, α-bromosuccinic acid, and α-benzylhemisuccinic esters. tandfonline.com This established the compound as a viable tool for obtaining enantiomerically pure carboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Mechanistic Investigations of Diastereomeric Recognition

The mechanism of chiral recognition by this compound relies on the formation of diastereomeric salts with the racemic acid. The differing stabilities and solubilities of these salts are a consequence of the three-dimensional interactions between the chiral amine and the individual enantiomers of the acid.

Ionic Bonding: The primary interaction is the ionic bond formed between the protonated amino group of the resolving agent and the carboxylate group of the acid.

Hydrogen Bonding: The hydroxyl group and the amino group of the resolving agent can participate in hydrogen bonding with the carboxylate group and other functional groups on the acid.

Steric Interactions: The spatial arrangement of the ethyl and benzyloxymethyl groups on the chiral center of this compound leads to different steric hindrances when interacting with the R and S enantiomers of the racemic acid. These steric clashes can destabilize one diastereomeric salt relative to the other.

π-π Stacking: The presence of the benzyl (B1604629) group in the resolving agent allows for the possibility of π-π stacking interactions with aromatic rings present in the racemic acid, which can further contribute to the discrimination between enantiomers.

The combination of these interactions results in a more stable crystal lattice for one diastereomeric salt, leading to its preferential crystallization from the solution. The efficiency of the resolution is therefore dependent on the magnitude of these energetic differences between the two diastereomeric salts.

Scope and Limitations in the Resolution of Diverse Racemic Substrates

The utility of a chiral resolving agent is determined by its ability to effectively resolve a wide range of racemic compounds. Based on the available research, this compound has been successfully employed for the resolution of specific α-substituted dicarboxylic acids and their derivatives.

Table 1: Documented Applications of this compound in Chiral Resolution

Racemic SubstrateResolving AgentOutcomeReference
α-Methylsuccinic acidThis compoundSuccessful resolution tandfonline.com
α-Bromosuccinic acidThis compoundSuccessful resolution tandfonline.com
α-Benzylhemisuccinic estersThis compoundSuccessful resolution tandfonline.com

Scope:

The documented successes suggest that this compound is particularly effective for the resolution of racemic acids that possess:

A carboxylic acid group for the formation of the diastereomeric salt.

A stereocenter at the α-position to the carboxyl group.

Additional functional groups that can participate in secondary interactions, such as hydrogen bonding or steric interactions, enhancing the chiral discrimination.

Limitations:

The limitations of this compound as a resolving agent have not been extensively documented. However, based on the principles of chiral resolution, some potential limitations can be inferred:

Substrate Specificity: The resolving agent may not be effective for all types of racemic acids. Its efficiency is likely to be lower for acids with chiral centers distant from the carboxyl group or for those lacking features that allow for significant differential interactions.

Formation of Stable Salts: For a successful resolution, the diastereomeric salts must have significantly different solubilities to allow for efficient separation by fractional crystallization. If the solubilities are too similar, the resolution will be poor.

Recovery of the Resolved Acid: The process of recovering the resolved acid from the diastereomeric salt must be high-yielding and not cause racemization of the product.

Further research is required to fully explore the substrate scope of this compound and to quantify its effectiveness with a broader range of racemic carboxylic acids. Detailed studies, including X-ray crystallographic analysis of the diastereomeric salts, would provide valuable insights into the precise mechanisms of chiral recognition and aid in the rational selection of this resolving agent for specific applications.

Utilization As a Chiral Building Block in Asymmetric Synthesis

Precursor for Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. (R)-(-)-2-Amino-1-benzyloxybutane serves as a readily available and effective scaffold for the generation of novel chiral ligands.

Synthesis of Chiral (Aminoalkyl)phosphane Ligands

Chiral (aminoalkyl)phosphane ligands are a class of ligands that have shown considerable promise in various catalytic transformations. The synthesis of these ligands can be effectively achieved starting from this compound. The primary amine functionality of the parent molecule provides a convenient handle for the introduction of phosphane moieties. This transformation typically involves the reaction of the amino alcohol with suitable phosphine-containing reagents, leading to the formation of P,O- or P,N-bidentate ligands. The inherent chirality of the starting material is transferred to the resulting ligand, which can then coordinate to a metal center to form a chiral catalyst.

Application of Derived Ligands in Asymmetric Hydrogen-Transfer Reduction Reactions

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. nih.gov The efficiency and enantioselectivity of these reactions are highly dependent on the nature of the chiral ligand employed. rsc.org Ligands derived from this compound have been successfully applied in such transformations. For instance, ruthenium complexes bearing these chiral (aminoalkyl)phosphane ligands have been shown to catalyze the asymmetric transfer hydrogenation of aromatic ketones with good yields and moderate to high enantioselectivities. The steric and electronic properties of the ligand, dictated by the substituents on the phosphane and the amino alcohol backbone, play a crucial role in determining the outcome of the reduction.

SubstrateLigand Derived From this compoundCatalyst SystemProductEnantiomeric Excess (ee)
AcetophenoneChiral (Aminoalkyl)phosphane[RuCl2(p-cymene)]21-PhenylethanolUp to 71% researchgate.net
Prochiral KetonesIron(II) complex with diphosphine ligandtrans-[amine(imine)diphosphine]chlorocarbonyliron(II)Chiral AlcoholsGood to excellent yields nih.gov

Role as a Chiral Inducing Agent in Diastereoselective Transformations

Beyond its use in ligand synthesis, the inherent chirality of this compound can be directly exploited to control the stereochemical outcome of chemical reactions. In this capacity, it acts as a chiral auxiliary or a chiral inducing agent.

Diastereoselective Alkylation Strategies employing O-Protected Amino Alcohols

O-protected amino alcohols, such as this compound, are valuable substrates in diastereoselective alkylation reactions. sigmaaldrich.com The stereocenter within the amino alcohol backbone can effectively direct the approach of an incoming electrophile, leading to the preferential formation of one diastereomer over the other. For instance, in the alkylation of enolates derived from ketones or esters, the presence of the chiral benzyloxybutane moiety can create a sterically biased environment, forcing the alkylating agent to attack from a specific face of the enolate. This strategy has been employed to synthesize a variety of chiral building blocks with high diastereomeric purity. The benzyl (B1604629) protecting group on the hydroxyl function is crucial as it prevents unwanted side reactions and can be readily removed at a later stage of the synthesis. Recent studies have also explored hydrogen-borrowing alkylation reactions of 1,2-amino alcohols, where the use of a bulky nitrogen protecting group helps to preserve the amine stereocenter. nih.gov

Reaction TypeChiral Inducing AgentSubstrateProductDiastereomeric Ratio (d.r.)
C-C bond-forming hydrogen-borrowing alkylationThis compound (as a 1,2-amino alcohol)Aryl ketoneγ-Aminobutyric acid (GABA) analogueHigh nih.gov
Intermolecular direct C–H amination of homoallylic alcohol derivativesPhosphine selenide (B1212193) catalyst with chiral substrateHomoallylic alcoholanti-1,2-amino alcoholUp to 15:1 nih.gov

Integration into the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The enantiomerically pure fragments generated using this compound as a chiral building block are valuable intermediates in the total synthesis of complex natural products and pharmaceutically active compounds. sumitomo-chem.co.jpbeilstein-journals.orgbeilstein-journals.orgnih.govscispace.combioorganica.com.ua Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active molecules and serve as key precursors for drug candidates. researchgate.netnih.gov

The ability to introduce specific stereocenters with high fidelity is a critical aspect of modern drug discovery and development. For example, the synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones, which act as AMPA receptor agonists and antagonists, relies on asymmetric synthesis to obtain the desired enantiomerically pure compounds. nih.gov The stereochemistry at the amino acid side chain has a profound impact on the biological activity, with one enantiomer often being significantly more potent than the other.

Furthermore, the development of enzymatic methods for the asymmetric synthesis of chiral amino acids provides a green and efficient alternative to traditional chemical synthesis. rsc.org The versatility of this compound and its derivatives allows for their incorporation into a wide range of synthetic routes, contributing to the efficient and stereoselective construction of complex molecular targets.

Stereochemical Analysis and Determination of Enantiomeric Purity

Analytical Methodologies for Assessing Enantiomeric Excess

The assessment of enantiomeric excess (e.e.) is paramount in verifying the efficacy and specificity of asymmetric syntheses. For (R)-(-)-2-Amino-1-benzyloxybutane, NMR spectroscopy emerges as a powerful tool, especially when used in conjunction with chiral auxiliaries that induce diastereomeric differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)

The fundamental principle behind the use of chiral derivatizing agents (CDAs) in NMR spectroscopy for determining enantiomeric purity is the conversion of a mixture of enantiomers into a mixture of diastereomers. Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers possess different physical and chemical properties, leading to distinct signals in the NMR spectrum.

The primary amine functionality of this compound readily reacts with a suitable chiral derivatizing agent to form a new covalent bond, resulting in a pair of diastereomers if the starting material is not enantiomerically pure. The non-equivalence of the chemical shifts (Δδ) of specific protons or other nuclei in the resulting diastereomers allows for their individual integration. The enantiomeric excess can then be calculated from the integral ratio of the corresponding signals. The choice of the CDA is crucial and is often dictated by the nature of the analyte to maximize the chemical shift differences between the diastereomeric products.

Utilization of 1R-(-)-Myrtenal for Diastereoisomeric Imine Formation for NMR Analysis

A specific and effective chiral derivatizing agent for primary amines, such as this compound, is 1R-(-)-myrtenal. nih.gov This chiral aldehyde reacts with the primary amine to form a diastereoisomeric imine mixture. The formation of these imines is often achieved by simply mixing the amine and 1R-(-)-myrtenal in an appropriate deuterated solvent directly within the NMR tube. nih.gov The reaction typically proceeds to completion over a period of several hours at room temperature. nih.gov

The resulting diastereomeric imines will exhibit distinct chemical shifts for certain protons, particularly those in proximity to the newly formed imine bond and the chiral centers of both the original amine and the myrtenal (B1677600) moiety. The imine proton (CH=N) is often a well-resolved signal that can be used for quantification. The simplicity of this method is a significant advantage, as it does not require complex activation steps, heating, or purification of the diastereomeric products. nih.gov However, the magnitude of the chemical shift difference can be influenced by the solvent, with aromatic solvents like benzene-d6 (B120219) or pyridine-d5 (B57733) sometimes enhancing the separation of signals compared to chloroform-d3. nih.gov While this method has proven effective for α- and β-arylalkylamines, its applicability and the resolution of the diastereomeric signals for this compound would need to be empirically determined. nih.gov

AnalyteChiral Derivatizing AgentResulting DiastereomersKey NMR Signal for Quantification
(R/S)-2-Amino-1-benzyloxybutane1R-(-)-MyrtenalDiastereoisomeric IminesImine Proton (CH=N)

Correlation with Known Enantiomeric Standards for Absolute Configuration Assignment

While NMR with chiral derivatizing agents can accurately determine the enantiomeric purity of a sample of 2-Amino-1-benzyloxybutane, it does not inherently assign the absolute configuration (R or S) to each set of signals. To achieve this, a correlation with a known enantiomeric standard is necessary.

This process involves preparing a sample of 2-Amino-1-benzyloxybutane with a known, non-racemic composition of the R and S enantiomers. For instance, a sample could be prepared with a 75:25 ratio of the (R)-enantiomer to the (S)-enantiomer. This "scalemic" mixture is then derivatized using the same chiral agent, such as 1R-(-)-myrtenal, under identical conditions as the sample of unknown composition.

By analyzing the resulting NMR spectrum of the derivatized standard, the signals corresponding to the major (R) and minor (S) diastereomers can be definitively assigned based on their integration values. The chemical shifts of these assigned signals are then compared to the spectrum of the derivatized unknown sample. If the major signal in the unknown sample's spectrum aligns with the chemical shift of the (R)-diastereomer derivative from the standard, it confirms the unknown sample is enriched in the (R)-enantiomer. The enantiomeric excess can then be calculated with confidence in the assignment of the absolute configuration. This correlation provides an unambiguous link between the spectroscopic data and the actual three-dimensional arrangement of the atoms in the chiral molecule.

PropertyDescription
Absolute Configuration The specific three-dimensional arrangement of atoms in a chiral molecule, designated as (R) or (S).
Enantiomeric Excess (e.e.) A measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other.
Chiral Derivatizing Agent (CDA) An enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers.
Diastereomers Stereoisomers that are not mirror images of each other and have different physical and chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy A spectroscopic technique used to observe local magnetic fields around atomic nuclei.

Structure Activity Relationships and Derivatization Studies

Investigation of N-Alkyl and N,N-Dialkyl Derivatives of 2-Aminobutan-1-ol (B80463) as Chiral Resolving Agents

Research into the broader class of N-substituted 2-aminobutan-1-ol derivatives has shown that modification of the amino group can influence their effectiveness in chiral applications. However, specific investigations into the role of (R)-(-)-2-Amino-1-benzyloxybutane derivatives as chiral resolving agents are not prominently featured in the current body of scientific literature. The introduction of alkyl groups to the nitrogen atom can alter the steric and electronic properties of the molecule, which are crucial for the formation and differential crystallization of diastereomeric salts.

Impact of Structural Modifications on Enantioselectivity and Resolution Performance

Without specific experimental data on the derivatization of this compound and its performance in chiral resolution, a detailed discussion on the impact of these modifications is not possible. It is hypothesized that the size and nature of the N-alkyl substituents would play a significant role in the efficiency of the resolution process. For instance, bulkier substituents might enhance the steric differences between the diastereomeric salts, potentially leading to better separation. However, without empirical evidence, this remains speculative.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of Diastereomeric Salt Formation

The resolution of racemic mixtures through the formation of diastereomeric salts is a cornerstone of chiral chemistry. Molecular modeling and docking studies are instrumental in elucidating the specific intermolecular interactions—such as hydrogen bonding, ionic interactions, and van der Waals forces—that govern the differential solubility of these salts, which is critical for efficient separation.

For (R)-(-)-2-Amino-1-benzyloxybutane, such studies would involve modeling its interaction with various chiral resolving agents. By calculating the binding energies and analyzing the geometry of the resulting diastereomeric complexes, researchers could predict the most effective resolving agents and optimal conditions for separation. However, at present, there are no published studies detailing these specific interactions for this compound.

Theoretical Predictions of Enantioselectivity and Chiral Recognition Mechanisms

The ability of a chiral molecule to selectively interact with one enantiomer over another is known as chiral recognition. Theoretical predictions, often employing quantum mechanical calculations, can provide deep insights into the mechanisms of this phenomenon. These studies can quantify the subtle energy differences in the interactions between a chiral selector and the individual enantiomers of a chiral compound.

In the context of this compound, theoretical studies could predict its behavior in chiral chromatography or as a catalyst in asymmetric synthesis. Understanding the electronic and steric factors that drive its enantioselective interactions would be invaluable for designing new applications. Currently, the scientific literature lacks specific theoretical predictions of enantioselectivity involving this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional shape, or conformation, of a molecule is fundamental to its chemical and physical properties. Conformational analysis, through computational methods like molecular mechanics and density functional theory (DFT), allows for the mapping of a molecule's potential energy surface and the identification of its most stable conformers.

For this compound, a detailed conformational analysis would reveal the preferred spatial arrangements of its flexible side chains—the benzyloxy and ethyl groups—and how these preferences influence its interactions with other molecules. This information is crucial for understanding its reactivity and role in stereoselective processes. As with the other areas of computational investigation, specific studies on the conformational analysis and energy landscapes of this compound are not currently available in the public domain.

Conclusion and Future Research Perspectives

Summary of Contributions to Chiral Chemistry and Asymmetric Synthesis

The primary contribution of (R)-(-)-2-Amino-1-benzyloxybutane to chiral chemistry lies in its application as a resolving agent for racemic acids and as a chiral auxiliary in asymmetric synthesis.

The initial and most well-documented application of this compound is as a chiral resolving agent. A seminal 1994 study by Touet, Ruault, and Brown detailed its synthesis and successful use in the separation of enantiomers of various racemic acids. tandfonline.com The synthesis involves the O-benzylation of the commercially available (R)-(-)-2-aminobutan-1-ol. tandfonline.com

This O-benzyl base was effectively employed for the resolution of several racemic carboxylic acids through the formation of diastereomeric salts, which can then be separated by fractional crystallization. Notable successes were reported for the resolution of:

α-methylsuccinic acid tandfonline.com

α-bromosuccinic acid tandfonline.com

racemic α-benzylhemisuccinic esters tandfonline.com

This application underscores the utility of this compound as a practical tool for obtaining enantiomerically pure starting materials, which are crucial for the synthesis of chiral drugs and other bioactive compounds.

Beyond chiral resolution, derivatives of this compound have been utilized as chiral auxiliaries to control the stereochemistry of carbon-carbon bond-forming reactions. Specifically, a derivative, (R)-(-)-N-(2-Fluorobenzyl)-2-aminobutanol, has been employed in the enantioselective conjugate addition of Grignard reagents to cinnamamide and crotonamide derivatives. This methodology allows for the creation of new stereocenters with a high degree of control, leading to the synthesis of optically active β-substituted alkanoic acids. While the specific diastereomeric excesses achieved in these reactions require consulting the primary literature, this application highlights the potential of this chiral scaffold to induce asymmetry in synthetically important transformations.

Identification of Emerging Applications and Research Directions

While the foundational work on this compound was established in the 1990s, the broader field of chiral amino alcohol auxiliaries continues to evolve. Emerging applications and research directions for this class of compounds, and by extension, for this compound and its derivatives, can be envisioned in several areas:

Asymmetric Catalysis: Chiral amino alcohols are valuable precursors for the synthesis of ligands for asymmetric metal catalysis. sioc-journal.cnpolyu.edu.hk Future research could focus on the development of novel ligands derived from this compound for a variety of catalytic transformations, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the benzyloxybutane moiety could offer unique advantages in terms of catalyst activity and selectivity.

Organocatalysis: Chiral primary β-amino alcohols are emerging as effective bifunctional organocatalysts. researchgate.net They can activate substrates through both Brønsted acid and Brønsted base interactions. Derivatives of this compound could be explored as organocatalysts for reactions like aldol (B89426) and Michael additions, potentially offering a metal-free and environmentally benign approach to asymmetric synthesis.

Flow Chemistry: The integration of chiral auxiliaries and catalysts into continuous flow systems is a growing area of interest. nih.govresearchgate.net This approach can offer improved efficiency, safety, and scalability. Future work could involve immobilizing this compound or its derivatives on a solid support for use in packed-bed reactors for continuous chiral resolutions or asymmetric syntheses.

Computational Studies: Modern computational chemistry provides powerful tools for understanding the mechanism of stereochemical induction. Detailed theoretical studies on the transition states of reactions involving this compound as a chiral auxiliary could provide valuable insights for the rational design of more efficient and selective auxiliaries and catalysts.

Challenges and Opportunities in Advancing Chiral Resolution and Asymmetric Catalysis through Novel Chiral Auxiliaries

The development of novel chiral auxiliaries, including those based on the this compound scaffold, presents both challenges and significant opportunities for advancing chiral chemistry.

Challenges:

Atom Economy: The use of stoichiometric chiral auxiliaries inherently suffers from lower atom economy compared to catalytic methods. The auxiliary must be attached and later removed, adding steps to the synthetic sequence.

Synthesis and Cost: The synthesis of the chiral auxiliary itself must be efficient and cost-effective for it to be practically useful, especially on an industrial scale.

Scope and Generality: A significant challenge is to develop chiral auxiliaries that are effective for a wide range of substrates and reaction types, as the performance of an auxiliary can be highly substrate-dependent.

Opportunities:

Development of "Transient" Chiral Auxiliaries: A promising research direction is the development of transient chiral auxiliaries that are formed in situ from an achiral precursor and a chiral catalyst, direct a diastereoselective reaction, and are then easily removed. nih.gov This approach combines the benefits of stoichiometric auxiliaries (robustness and predictability) with those of asymmetric catalysis (use of a substoichiometric amount of the chiral source). nih.gov

Bifunctional and Multifunctional Auxiliaries: Designing chiral auxiliaries with additional functional groups that can participate in the reaction or catalysis can lead to enhanced reactivity and selectivity. For instance, incorporating a hydrogen-bond donor or a Lewis basic site can help to rigidify the transition state and improve stereochemical control.

Sustainable Chemistry: There is a significant opportunity to develop chiral auxiliaries from renewable resources. While (R)-(-)-2-aminobutan-1-ol is readily available, exploring derivatives from other bio-based starting materials is a worthy goal. Furthermore, designing auxiliaries that are effective in greener solvents or under solvent-free conditions would be a major advancement.

High-Throughput Screening: The development of high-throughput screening methods to rapidly evaluate the performance of a library of chiral auxiliaries for a specific transformation could accelerate the discovery of new and more effective stereodirecting groups.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-(-)-2-Amino-1-benzyloxybutane, and how can they guide experimental design?

  • Answer : The compound (CAS RN 142559-11-3) has a molecular formula C₁₁H₁₇NO (MW 179.25 g/mol). Key properties include:

  • Melting Point : 92–95°C (dry conditions) .
  • Boiling Point : 80°C at 0.15 mmHg (vacuum distillation recommended) .
  • Storage : Requires refrigeration at 0–6°C to prevent degradation .
  • Chirality : The (R)-enantiomer configuration necessitates chiral resolution techniques (e.g., chiral HPLC or enzymatic assays) .
  • Methodological Guidance : Use differential scanning calorimetry (DSC) to verify melting points and ensure purity. For storage, employ inert atmospheres (argon/nitrogen) to prevent oxidation.

Q. How can researchers verify the enantiomeric purity of this compound?

  • Answer : Enantiomeric purity is critical for pharmacological studies. Recommended methods:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase (e.g., hexane/isopropanol). Compare retention times against the (S)-enantiomer .
  • Optical Rotation : Measure specific rotation (e.g., [α]ᴅ²⁵) and cross-reference with literature values. For example, the (R)-enantiomer typically exhibits a negative rotation .
  • NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) can resolve enantiomeric signals in ¹H or ¹³C NMR .

Q. What synthetic routes are commonly employed for this compound, and how can side products be minimized?

  • Answer : A typical route involves:

  • Step 1 : Benzyl ether protection of a butanol precursor, followed by amination via reductive alkylation .
  • Step 2 : Chiral resolution using tartaric acid derivatives to isolate the (R)-enantiomer .
  • Side Products : Monitor for racemization (via chiral HPLC) and over-alkylation (via LC-MS). Optimize reaction time/temperature to suppress byproducts.

Advanced Research Questions

Q. How do discrepancies in reported melting points (e.g., 92–95°C vs. alternative values) arise, and how should researchers address them?

  • Answer : Discrepancies may stem from:

  • Purity : Impurities (e.g., residual solvents) depress melting points. Recrystallize the compound using ethanol/water mixtures and validate via elemental analysis .
  • Polymorphism : Thermal history (e.g., cooling rate) can affect crystal structure. Use DSC to detect polymorphic transitions .
  • Methodology : Cross-reference data from authoritative sources (e.g., NIST or pharmacopeial standards) and report experimental conditions in detail .

Q. What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?

  • Answer : Design accelerated stability studies:

  • pH Stability : Dissolve the compound in buffers (pH 1–12) and monitor degradation via HPLC at 25°C/40°C over 1–4 weeks. Acidic conditions may hydrolyze the benzyl ether .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds. Store samples at 25°C, 40°C, and 60°C, and track chiral integrity .
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and quantify photodegradants .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Answer :

  • Docking Studies : Use software (e.g., AutoDock Vina) to model ligand-receptor interactions. The amino group and benzyloxy moiety likely engage in hydrogen bonding and π-π stacking, respectively.
  • MD Simulations : Simulate binding dynamics in aqueous environments (GROMACS/AMBER) to assess stability.
  • ADMET Prediction : Tools like SwissADME can estimate bioavailability and metabolic pathways .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s solubility or reactivity?

  • Answer :

  • Systematic Review : Compare methodologies across studies (e.g., solvent purity, temperature control). For example, solubility in water vs. DMSO may vary due to polarity .
  • Reproducibility Tests : Replicate experiments under controlled conditions (e.g., degassed solvents, inert atmosphere) .
  • Meta-Analysis : Use platforms like Reaxys or SciFinder to aggregate data and identify outliers .

Methodological Best Practices

  • Characterization : Always combine multiple techniques (e.g., NMR, HPLC, HRMS) for structural confirmation.
  • Chiral Integrity : Regularly validate enantiopurity during long-term studies.
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.